1-(2-Nitrophenyl)pyrrole
Overview
Description
“1-(2-Nitrophenyl)pyrrole” is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.1827 . It is also known by its IUPAC name, 1-(2-nitrophenyl)-1H-pyrrole .
Synthesis Analysis
The synthesis of 1-(2-Nitrophenyl)pyrrole involves various methods. One approach involves the use of tin(II) chloride dihydrate/choline chloride deep eutectic solvent for the reductive cyclization of 1-(2-nitrophenyl)-indole/pyrrole and aldehydes . Another method involves the use of N-(2-aminophenyl)pyrroles for the synthesis of pyrrolo[1,2-a]quinoxalines .Molecular Structure Analysis
The molecular structure of 1-(2-Nitrophenyl)pyrrole can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 1-(2-Nitrophenyl)pyrrole are diverse. For instance, a fast synthetic strategy for the construction of indolo(pyrrolo)[1,2-a]quinoxalines was developed by reacting 1-(2-nitrophenyl)-1H-indole(pyrrole) with aldehydes . This reaction involves a tandem one-pot reductive cyclization-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Nitrophenyl)pyrrole include a molecular weight of 188.1827 and a molecular formula of C10H8N2O2 . More detailed properties were not found in the search results.Scientific Research Applications
Electrochromic Materials
1-(2-Nitrophenyl)pyrrole derivatives have been used in the development of electrochromic materials. For example, polymers synthesized from monomers including 1-(2-nitrophenyl)pyrrole showed potential for use in electrochromic devices due to their solubility and distinctive color-changing properties under different electrical conditions. These polymers exhibit transitions suggesting their suitability for such applications (Variş et al., 2006), (Variş et al., 2007).
Anion Sensing and Colorimetric Applications
Nitrophenyl derivatives of pyrrole, including 1-(2-nitrophenyl)pyrrole, have shown utility in anion sensing. These compounds can undergo color changes in response to specific anions, making them useful for colorimetric sensors. The interaction of these compounds with anions like fluoride leads to noticeable color changes, useful in chemical sensing (Gale et al., 1999), (Camiolo et al., 2003).
Synthesis and Structural Analysis
1-(2-Nitrophenyl)pyrrole has been involved in studies focusing on synthesis techniques and structural analysis. Research includes the synthesis of various pyrrole derivatives, including those with nitrophenyl groups, and investigations into their crystal structures and chemical properties. These studies provide insights into the molecular structure and potential applications of these compounds (Zhuang Hong, 2000), (Kimbaris et al., 2004).
Photophysical and Electrochemical Studies
Research on 1-(2-nitrophenyl)pyrrole includes photophysical and electrochemical studies, exploring its behavior under various conditions. This research is crucial for understanding the fundamental properties of these compounds and for potential applications in areas like photovoltaics and electronic devices (Santos & Silva, 2010), (Rosenthal et al., 1985).
properties
IUPAC Name |
1-(2-nitrophenyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-12(14)10-6-2-1-5-9(10)11-7-3-4-8-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNRTIQURQZGKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334407 | |
Record name | 1-(2-Nitrophenyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)pyrrole | |
CAS RN |
33265-60-0 | |
Record name | 1-(2-Nitrophenyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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